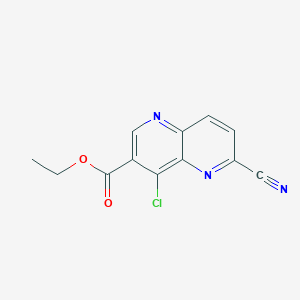
Ethyl 4-chloro-6-cyano-1,5-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-6-cyano-1,5-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the 1,5-naphthyridine family. This compound is characterized by its unique structure, which includes a chloro, cyano, and carboxylate group attached to the naphthyridine ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-6-cyano-1,5-naphthyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-6-cyano-1,5-naphthyridine-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield amine derivatives.
Cyclization Reactions: The cyano group can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include N-alkylated derivatives, oxo-naphthyridines, and fused heterocyclic compounds. These products often exhibit enhanced biological and chemical properties .
Scientific Research Applications
Ethyl 4-chloro-6-cyano-1,5-naphthyridine-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-chloro-6-cyano-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The chloro and cyano groups facilitate binding to enzymes and receptors, leading to inhibition or activation of biological pathways. The compound’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 4-chloro-6-cyano-1,5-naphthyridine-3-carboxylate can be compared with other similar compounds such as:
Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate: This compound has two chloro groups, which may alter its reactivity and biological activity.
1,5-Naphthyridine Derivatives: These compounds share the naphthyridine core but differ in the functional groups attached, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C12H8ClN3O2 |
|---|---|
Molecular Weight |
261.66 g/mol |
IUPAC Name |
ethyl 4-chloro-6-cyano-1,5-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C12H8ClN3O2/c1-2-18-12(17)8-6-15-9-4-3-7(5-14)16-11(9)10(8)13/h3-4,6H,2H2,1H3 |
InChI Key |
BRYKRWYOKUFEDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=NC2=C1Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















